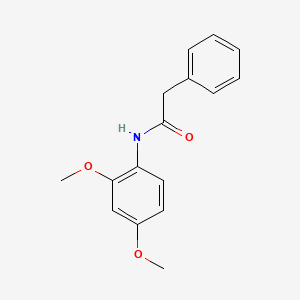

![molecular formula C13H8N4O3 B5557837 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine-based compounds involves multi-step reactions starting from commercially available reagents. For instance, the synthesis of a fused, tricyclic pyridine-based material was achieved through azidonation and ring closure processes, followed by another azidonation and azido–tetrazolo tautomerism, exhibiting a total yield of 75% (Ma et al., 2018). This method underscores the complexity and precision required in synthesizing specific pyridine derivatives.

Molecular Structure Analysis

Single X-ray diffraction techniques have been pivotal in determining the molecular structure of pyridine derivatives. For example, the crystal structure of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide was found to be orthorhombic, with specific crystal parameters indicating a high density and structural uniqueness (Ma et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives form charge-transfer complexes with aromatic hydrocarbons, showcasing their reactivity and potential for forming crystalline hydrates through the addition of water elements (Bailey, Heaton, & Murphy, 1971). Their ability to undergo various chemical reactions highlights their chemical versatility.

Physical Properties Analysis

The synthesis and structural determination of pyridine derivatives reveal their surprising physical properties, such as high density and low thermal stability, which are critical in understanding their behavior under different conditions (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as their reactivity with aromatic hydrocarbons and the formation of crystalline hydrates, demonstrate their potential for diverse applications in chemical synthesis and material science (Bailey, Heaton, & Murphy, 1971). Their interactions with other compounds and the resulting products are essential for predicting their utility in various domains.

Applications De Recherche Scientifique

Discovery of a Long-Acting, Peripherally Selective Inhibitor

Research on novel nitrocatechol-substituted heterocycles, including 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives, led to the identification of compounds with significant potential in medical therapy. Specifically, the modification of these compounds resulted in the discovery of a long-acting, purely peripheral inhibitor of catechol-O-methyltransferase (COMT), which shows promise for adjunct therapy in Parkinson's disease due to its prolonged COMT inhibition and minimized toxicity, offering an alternative to existing treatments like entacapone and tolcapone (Kiss et al., 2010).

Synthesis and Energetic Material Applications

The synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) from related pyridine-based compounds demonstrated the utility of these structures in creating high-density, energetic materials. ANTP, a fused, tricyclic pyridine-based compound, was highlighted for its significant density, low thermal stability, and positive heat of formation, showcasing its potential for applications in explosives and propellants (Congming Ma et al., 2018).

Optoelectronic and Mechanical Features in Polymer Composites

Studies on nitrophenyl supported poly(1,3,4-oxadiazole)s, such as those incorporating 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, explored their application in polymer light emitting diodes (PLEDs) and as semiconducting packaging materials. The incorporation of TiO2 nanoparticles into these polymers enhanced their optoelectrical, morphological, and mechanical properties, indicating their potential as active or electron transport layers in PLEDs and beyond (Nimisha Kaippamangalath et al., 2016).

Antibacterial Activity of Oxadiazole Derivatives

The synthesis and in vitro evaluation of oxoethylthio-1,3,4-oxadiazole derivatives, including those structurally related to 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, against Mycobacterium tuberculosis H37Rv, uncovered compounds with significant anti-tubercular activity. This highlights the potential of such compounds in developing new antibacterial agents (J. Raval et al., 2014).

Synthesis Routes for COMT Inhibitors

Innovative synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing COMT inhibitors including 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives, have been developed. These routes demonstrate the chemical versatility and application of such compounds in medicinal chemistry, specifically in the context of Parkinson's disease therapy (L. Kiss et al., 2008).

Propriétés

IUPAC Name |

5-(4-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c18-17(19)11-5-3-9(4-6-11)13-15-12(16-20-13)10-2-1-7-14-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKMKYMLNAUMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)